molecular formula C6H14O13P2 B1196019 (2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid CAS No. 82263-00-1

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid

Cat. No.: B1196019
CAS No.: 82263-00-1
M. Wt: 356.11 g/mol
InChI Key: ITHCSGCUQDMYAI-ALEPSDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid is a complex organic compound with significant relevance in various scientific fields It is a derivative of D-xylonic acid, featuring phosphonooxy and dihydrogen phosphate groups

Preparation Methods

The synthesis of (2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid involves multiple steps. The synthetic route typically starts with D-xylonic acid, which undergoes a series of reactions to introduce the phosphonooxy and dihydrogen phosphate groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts to facilitate substitution reactions.

Scientific Research Applications

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific pathways involved. Detailed studies are required to fully understand the molecular mechanisms and targets of this compound .

Comparison with Similar Compounds

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

82263-00-1

Molecular Formula

C6H14O13P2

Molecular Weight

356.11 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid

InChI

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4+,6-/m1/s1

InChI Key

ITHCSGCUQDMYAI-ALEPSDHESA-N

Isomeric SMILES

C([C@H]([C@@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O

Synonyms

4-CABP
4-carboxyarabinitol 1,5-biphosphate

Origin of Product

United States

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